molecular formula C11H8N2O6 B14467838 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- CAS No. 66134-66-5

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

Cat. No.: B14467838
CAS No.: 66134-66-5
M. Wt: 264.19 g/mol
InChI Key: GYURFDYXQCUACT-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8N2O6.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- typically involves the reaction of 2-nitrobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- involves the formation of reactive intermediates that can interact with various molecular targets. For example, the nitro group can be reduced to form an amino group, which can then participate in further chemical reactions. The ester bond can be hydrolyzed to release 2-nitrobenzoic acid and N-hydroxysuccinimide, which can then interact with other molecules .

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- can be compared with other similar compounds such as:

The uniqueness of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

66134-66-5

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-nitrobenzoate

InChI

InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-3-1-2-4-8(7)13(17)18/h1-4H,5-6H2

InChI Key

GYURFDYXQCUACT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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